N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Overview
Description
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C23H25N5OS and its molecular weight is 419.55. The purity is usually 95%.
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Scientific Research Applications
Cyclocondensation Reactions
Research by Sokolov et al. (2014) explores cyclocondensation reactions involving compounds related to N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide. They found that cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles results in various compounds, including 2,3-dihydro-6H-imidazo[2,1-b]thiazol-5-one and 4,5-dihydro-1H-pyrrole-3-carbonitrile (Sokolov, Aksinenko, & Martynov, 2014).
Structural Studies
Richter et al. (2023) reported on the crystal and molecular structures of a compound obtained as a side product during the synthesis of an antitubercular agent, which is structurally similar to this compound (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
Radiosynthesis for PET Tracers
Liu et al. (2012) described the radiosynthesis of compounds related to this compound for potential PET tracers for orexin2 receptors. However, their studies concluded that these compounds were not suitable as PET tracers for imaging orexin2 receptors due to insufficient brain uptake (Liu et al., 2012).
Antibacterial Activity
Palkar et al. (2017) conducted research on analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which bears structural resemblance to the compound . They found that some of these compounds showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-15-20(30-23(25-15)28-12-4-5-13-28)22(29)24-14-16-8-10-17(11-9-16)21-26-18-6-2-3-7-19(18)27-21/h2-7,12-13,16-17H,8-11,14H2,1H3,(H,24,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTVNAGAHUPKTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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